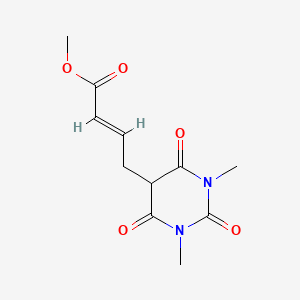

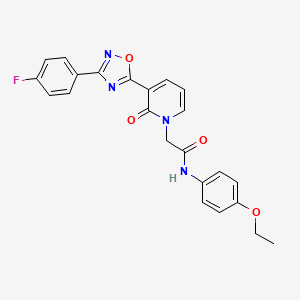

methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate, also known as Methylglyoxal-bis-guanylhydrazone (MGBG), is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. MGBG belongs to the class of guanylhydrazones and is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). This enzyme is involved in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. Inhibition of AdoMetDC leads to a decrease in polyamine levels, which can result in the inhibition of cell growth and induction of apoptosis.

科学的研究の応用

Organic Synthesis Applications

The compound demonstrates significant reactivity in organic synthesis, serving as a versatile reagent in constructing polyfunctional heterocyclic systems. It has been employed in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other multifunctional compounds, showcasing its utility in generating complex molecular structures with potential biological activity (Pizzioli et al., 1998).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used to study dimerization processes through hydrogen bonding. The study highlights its role in forming stable dimers in solid-state as well as in solution, contributing to the understanding of molecular self-assembly mechanisms and the design of supramolecular structures (Beijer et al., 1998).

Heterocyclic Compound Development

The compound's ability to undergo various cyclocondensation reactions has been harnessed to develop novel heterocyclic compounds. For example, its reactions with urea and other nitrogen sources have led to the synthesis of diverse pyrimidinones with potential pharmaceutical applications (Bonacorso et al., 2003). Additionally, its involvement in [4 + 2] annulation reactions has been explored to synthesize tetrahydropyridines, further underscoring its utility in the efficient construction of nitrogen-containing rings (Zhu et al., 2003).

特性

IUPAC Name |

methyl (E)-4-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-12-9(15)7(5-4-6-8(14)18-3)10(16)13(2)11(12)17/h4,6-7H,5H2,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKUQFXFJVJUSO-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)CC=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

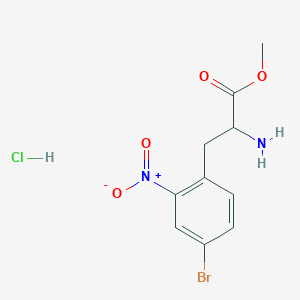

![4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol](/img/structure/B2907281.png)

![[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907282.png)

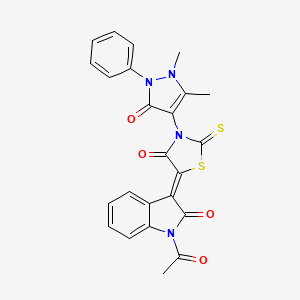

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2907285.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)

![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2907290.png)

![[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride](/img/structure/B2907296.png)

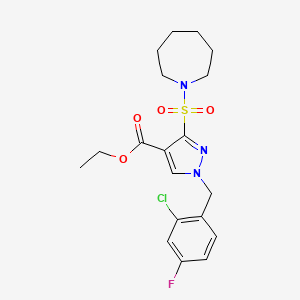

![2-cyclopropyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2907300.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)